molecular formula C11H12F2N2O2 B1476503 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid CAS No. 2009513-34-0

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid

Cat. No.: B1476503
CAS No.: 2009513-34-0
M. Wt: 242.22 g/mol
InChI Key: VGOMPLFJNIEVPL-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is a nicotinic acid derivative featuring a difluorinated piperidine moiety at the 2-position of the pyridine ring. This structural modification aims to enhance metabolic stability and target specificity compared to unmodified nicotinic acid. Nicotinic acid derivatives generally act by inhibiting sodium-dependent phosphate transporters in the gut, reducing serum phosphorus levels, and modulating lipid profiles .

Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)4-2-6-15(7-11)9-8(10(16)17)3-1-5-14-9/h1,3,5H,2,4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOMPLFJNIEVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing therapeutic agents.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects on cellular metabolism and signaling pathways highlight its potential as a research tool and therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding its effects on cellular processes and developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell proliferation and differentiation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can influence the pyridine nucleotide cycle, which is crucial for maintaining cellular energy balance. Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity. Understanding these metabolic pathways is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins. These processes are essential for understanding its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localization patterns can affect its activity and function, as different cellular compartments provide distinct microenvironments. Understanding the subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoromethyl group and is derived from nicotinic acid. Its chemical formula is C10_{10}H11_{11}F2_2N2_2O2_2. The presence of the difluoromethyl group significantly influences its biological activity and pharmacokinetic properties.

Enzyme Interaction

This compound interacts with various enzymes, particularly protein kinases, which play a critical role in cellular signaling. This interaction can modulate key pathways involved in inflammation, cancer progression, and microbial resistance.

Cellular Signaling Pathways

The compound has been shown to influence several cellular signaling pathways, including those related to:

  • Inflammation : It may inhibit the release of inflammatory mediators.
  • Cancer : Preliminary investigations suggest it can inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival.
  • Microbial Resistance : The compound exhibits antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent .

Pharmacokinetics (ADME)

While specific pharmacokinetic data for this compound is limited, insights from similar piperidine derivatives suggest the following:

  • Absorption : Likely variable depending on formulation.
  • Distribution : Potential for good tissue distribution due to lipophilicity.
  • Metabolism : Expected to undergo metabolic transformations; however, detailed pathways remain unclear.
  • Excretion : Information on excretion routes is currently lacking.

Biological Activities

Research highlights several notable biological activities associated with this compound:

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine release
AntimicrobialActivity against Gram-positive bacteria
AnticancerInhibition of tumor cell growth

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound. For instance:

  • Antimicrobial Activity : A study demonstrated that related piperidine derivatives showed significant activity against Staphylococcus aureus and other Gram-positive bacteria with MIC values ranging from 1.95–15.62 µg/mL .
  • Anti-inflammatory Effects : Research indicated that compounds derived from nicotinic acid could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : Preliminary investigations have shown that certain derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell cycle regulation .

Scientific Research Applications

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid, a compound with significant potential in various scientific research applications, has garnered attention due to its unique structural properties and biological activities. This article delves into the applications of this compound across different fields, particularly in medicinal chemistry, pharmacology, and material science.

Structural Overview

The compound this compound consists of a nicotinic acid moiety linked to a piperidine ring substituted with two fluorine atoms. This specific structure enhances its lipophilicity and biological activity, making it a candidate for various applications.

Drug Development

This compound has been investigated for its potential as a therapeutic agent in several diseases:

  • Neurological Disorders : Studies indicate that compounds with similar structures exhibit neuroprotective properties. The presence of the piperidine ring may enhance binding to nicotinic acetylcholine receptors (nAChRs), which are implicated in conditions like Alzheimer's disease and schizophrenia.
  • Anti-Cancer Activity : Research has shown that nicotinic acid derivatives can inhibit tumor growth. The difluorinated piperidine may enhance the selectivity and potency of these compounds against cancer cells.

Nicotinic Receptor Modulation

The compound is recognized for its ability to modulate nAChRs, which play crucial roles in neurotransmission and are targets for drugs treating addiction, depression, and cognitive disorders. The difluorinated piperidine enhances receptor affinity and selectivity, making it a valuable tool for studying receptor dynamics.

Behavioral Studies

The modulation of nAChRs by this compound has been utilized in behavioral studies to understand the effects of nicotine and its analogs on learning and memory processes. Animal models have demonstrated that this compound can influence cognitive functions, providing insights into addiction mechanisms.

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Toxicological studies are ongoing to assess safety profiles, which are essential for future clinical applications.

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of polymers and materials with tailored properties. For instance, incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability.

Nanotechnology

In nanotechnology applications, this compound can be used as a precursor for creating nanoparticles with specific functionalities. These nanoparticles have potential uses in drug delivery systems due to their ability to encapsulate therapeutic agents effectively.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The findings suggest that this compound could be further developed as a neuroprotective agent for age-related neurodegenerative diseases.

Case Study 2: Antitumor Activity

In vitro studies showcased that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis mediated by nAChR pathways.

Comparison with Similar Compounds

Key Observations :

  • Fluorination (as in this compound) is hypothesized to reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs like 2-(3-Methylpiperidin-1-yl)nicotinic acid .

Pharmacodynamic and Efficacy Comparison

Phosphorus-Lowering Efficacy

Nicotinic acid analogs reduce serum phosphorus by ~1.5–2.5 mg/dL after 8 weeks of treatment in dialysis patients . Specific structural modifications influence efficacy:

  • This compound : Predicted to achieve sustained phosphorus reduction due to fluorine-induced stability, though clinical data are lacking.
  • 2-(3-Methylpiperidin-1-yl)nicotinic acid: Limited efficacy data; methyl substitution may reduce potency compared to fluorinated derivatives due to faster metabolism .

Lipid Modulation

Nicotinic acid derivatives increase HDL by ~63% and reduce triglycerides by ~26% after 8 weeks . Fluorinated analogs like this compound may exhibit enhanced lipid effects due to prolonged receptor activation.

Pharmacokinetic Considerations

  • Half-Life : Fluorination in this compound likely extends half-life compared to nicotinamide (t₁/₂: ~1.5 hours) and nicotinic acid (t₁/₂: ~20–45 minutes) .
  • Metabolism : Piperidine fluorine atoms resist CYP450-mediated oxidation, reducing first-pass metabolism and enabling once-daily dosing .

Preparation Methods

Preparation of Nicotinic Acid Core

Nicotinic acid (pyridine-3-carboxylic acid) is commonly prepared industrially and in the laboratory by hydrolysis of nicotinonitrile or oxidation of related pyridine derivatives.

Industrial Hydrolysis Method of Nicotinic Acid from Nicotinonitrile:

  • Raw Materials: Nicotinonitrile, sodium hydroxide solution, deionized water.
  • Procedure:

    • Dissolve 700–900 parts of nicotinonitrile in 1600–1800 parts of deionized water.
    • Heat the solution to 90–95 °C.
    • Add dropwise 760–770 parts of 40% sodium hydroxide solution, maintaining temperature at 90–95 °C.
    • React for 58–62 minutes to hydrolyze nicotinonitrile to sodium nicotinate.
    • Dilute the sodium nicotinate solution to 15% concentration.
    • Pass the solution through an ammonium-type cation exchange resin to replace sodium ions with ammonium ions, yielding ammonium nicotinate.
    • Evaporate the ammonium nicotinate solution to dryness to obtain nicotinic acid.
  • Advantages: This method offers simpler operation, lower waste, reduced corrosion, and higher conversion rates compared to oxidation methods using ammonia or nitric acid.

Step Conditions Amounts (parts) Notes
1 Dissolve nicotinonitrile in water 700–900 nicotinonitrile; 1600–1800 water Stir to form solution
2 Heat to 90–95 °C - Maintain temperature
3 Add 40% NaOH dropwise 760–770 NaOH Reaction for ~1 hour
4 Dilute solution To 15% sodium nicotinate Add deionized water
5 Ion exchange Flow rate 300 L/h Use ammonium cation exchange resin
6 Evaporation - Obtain nicotinic acid

Q & A

Basic Questions

Q. What safety protocols are recommended for handling 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite), collect in sealed containers, and dispose of via approved chemical waste channels .
  • Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) at temperatures ≤25°C .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify the piperidine and nicotinic acid moieties, focusing on fluorinated carbon signals (~100–120 ppm for CF2_2) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the exact mass (e.g., ~267.2 g/mol for C11_{11}H12_{12}F2_2N2_2O2_2) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :

  • Light Sensitivity : Store in amber glass vials to prevent photodegradation .
  • Moisture Control : Use desiccants in storage containers to avoid hydrolysis of the fluorinated piperidine group .
  • Temperature : Long-term stability is best at –20°C; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

  • Methodological Answer :

  • Reaction Conditions : Use microwave-assisted synthesis at 80–100°C to reduce reaction time and improve regioselectivity .
  • Catalysis : Employ palladium catalysts (e.g., Pd/C) for coupling reactions, with careful pH control (6.5–7.5) to suppress byproduct formation .
  • Purification : Apply column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures .

Q. What strategies are effective for modeling the solubility of this compound in mixed solvent systems?

  • Methodological Answer :

  • Thermodynamic Models : Use the UNIFAC or COSMO-RS models to predict solubility in binary solvents (e.g., DMSO/water) by calculating activity coefficients .
  • Experimental Validation : Perform shake-flask experiments at 25°C, measuring saturation concentrations via UV-Vis spectroscopy (λ = 260 nm) .
  • Data Interpretation : Apply the van’t Hoff equation to correlate solubility with temperature and solvent polarity .

Q. How can degradation products of this compound be identified under accelerated stability testing?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/alkaline conditions (pH 1–13) for 7–14 days .
  • LC-MS/MS Analysis : Use gradient elution (acetonitrile/0.1% formic acid) to separate degradation products, followed by tandem MS for structural identification .
  • Kinetic Studies : Plot degradation curves using first-order kinetics to estimate shelf-life under standard conditions .

Q. What in silico methods are suitable for predicting the ecotoxicological impact of this compound?

  • Methodological Answer :

  • QSAR Models : Apply tools like ECOSAR to estimate acute toxicity (LC50_{50}) in aquatic organisms based on logP and molecular descriptors .
  • Bioaccumulation Potential : Calculate the bioconcentration factor (BCF) using EPI Suite, focusing on the compound’s lipophilicity (logP ~2.5) .
  • Metabolic Pathway Prediction : Use Meteor software to simulate microbial degradation pathways and persistence in soil .

Notes

  • Contradictions : Some SDS recommend storage at ≤25°C , while others suggest –20°C for long-term stability . Researchers should validate conditions empirically.
  • Methodological Gaps : Ecotoxicological data for the exact compound is limited; extrapolation from structurally similar fluorinated piperidines is advised .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropiperidin-1-yl)nicotinic acid
Reactant of Route 2
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2-(3,3-Difluoropiperidin-1-yl)nicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.